molecular formula C22H19FN4O3 B2685221 N-(5-fluoro-2-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide CAS No. 941955-84-6

N-(5-fluoro-2-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide

Cat. No. B2685221
CAS RN: 941955-84-6
M. Wt: 406.417
InChI Key: XJXRJEBMNVBGPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-fluoro-2-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide is a useful research compound. Its molecular formula is C22H19FN4O3 and its molecular weight is 406.417. The purity is usually 95%.
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Scientific Research Applications

Anti-inflammatory and Anti-microbial Activities

Compounds with structures incorporating elements of pyrazole and acetamide have been investigated for their biological activities. For example, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have shown significant anti-inflammatory activities (K. Sunder & Jayapal Maleraju, 2013). This suggests that similar compounds, possibly including the one you're interested in, could be explored for anti-inflammatory uses.

Antioxidant Activity

Pyrazole-acetamide derivatives have also been noted for their antioxidant properties. Coordination complexes constructed from pyrazole-acetamide derivatives, for instance, displayed significant antioxidant activity, indicating the potential for similar structures to serve as antioxidants or in oxidative stress-related research (K. Chkirate et al., 2019).

Potential for Anti-cancer Research

The exploration of heterocyclic compounds, including those related to pyrazoles and acetamides, has revealed various compounds with tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, suggesting a potential area of research for cancer treatment or as part of a multi-targeted therapeutic strategy (M. Faheem, 2018).

Neuropharmacological Applications

Research into pyrazole derivatives has identified compounds with potential antipsychotic activities without the dopamine receptor interaction typical of clinically available antipsychotics, suggesting an area for developing novel neuropharmacological agents (L D Wise et al., 1987).

properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O3/c1-14-3-6-16(23)11-18(14)24-21(28)13-26-9-10-27-20(22(26)29)12-19(25-27)15-4-7-17(30-2)8-5-15/h3-11,19-20,25H,12-13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKMLYDJYNJTJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CN2C=CN3C(C2=O)CC(N3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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